molecular formula C12H24O3 B189310 2,4,6-Triisopropyl-1,3,5-trioxane CAS No. 7580-12-3

2,4,6-Triisopropyl-1,3,5-trioxane

Cat. No.: B189310
CAS No.: 7580-12-3
M. Wt: 216.32 g/mol
InChI Key: XYIANCZIPATGDH-UHFFFAOYSA-N
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Description

2,4,6-Triisopropyl-1,3,5-trioxane is an organic compound with the molecular formula C12H24O3 It is a trioxane derivative, characterized by the presence of three oxygen atoms in a six-membered ring, with three isopropyl groups attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane typically involves the cyclotrimerization of isopropyl aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the trioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the process is carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of isopropyl aldehyde and acid catalyst into a reactor, where the cyclotrimerization occurs. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropyl-1,3,5-trioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,4,6-Triisopropyl-1,3,5-trioxane exerts its effects involves the interaction of its trioxane ring with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The specific pathways involved depend on the context of its use, such as antimicrobial activity or polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triisopropyl-1,3,5-trioxane is unique due to the presence of isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specific applications that other trioxane derivatives may not be able to fulfill .

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)-1,3,5-trioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIANCZIPATGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC(OC(O1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064745
Record name 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)-
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7580-12-3
Record name 2,4,6-Triisopropyl-1,3,5-trioxane
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Record name Triisopropyl-s-trioxane
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Record name 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)-
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Record name 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)-
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Record name 2,4,6-triisopropyl-1,3,5-trioxane
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Record name TRIISOPROPYL-S-TRIOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to producing 2,4,6-Triisopropyl-1,3,5-trioxane?

A1: this compound is primarily synthesized through the cyclotrimerization of isobutyraldehyde. Several catalytic approaches have been explored, including:

  • Biomass-derived sulfonic acid catalysts: These catalysts, derived from materials like Cinnamomum branches, have shown promising activity in the cyclotrimerization reaction, achieving yields of this compound up to 90.7% under optimized conditions [].
  • Immobilized phosphotungstic acid: This heterogeneous catalyst offers the advantage of recyclability and has demonstrated yields of up to 85% for this compound synthesis [].
  • Ionic liquids: Ferric chloride-based ionic liquids have proven to be highly effective catalysts for this reaction. Notably, they operate at room temperature without requiring additional solvents, simplifying the reaction process and enabling catalyst recovery and reuse [].

Q2: How does the choice of catalyst impact the synthesis of this compound?

A2: Each catalyst type influences the reaction conditions and efficiency:

  • Biomass-derived catalysts: These catalysts require optimization of parameters like reaction temperature, time, and catalyst loading to achieve high yields [].
  • Immobilized phosphotungstic acid: Similar to biomass-derived catalysts, reaction parameters need to be carefully controlled to achieve optimal yields [].
  • Ionic liquids: These catalysts offer milder reaction conditions, typically operating at room temperature, and exhibit high selectivity towards this compound formation []. The acidity of the ionic liquid can significantly impact its catalytic activity [].

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